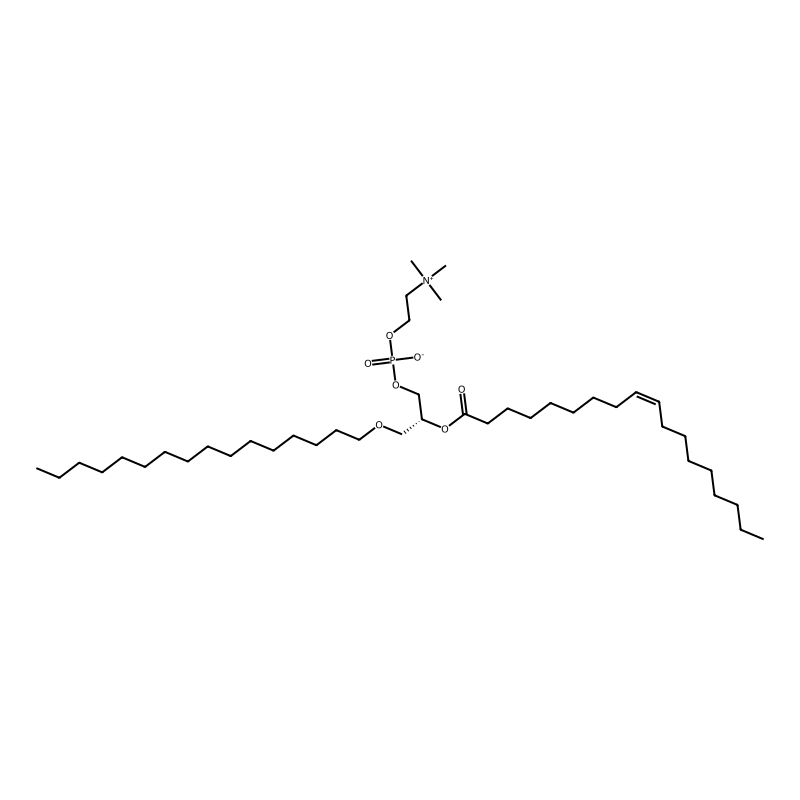

1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inhibition of Diacylglycerol Kinase (DGK)

One area of research explores the ability of 16:0-18:1 PC to inhibit diacylglycerol kinase (DGK), an enzyme involved in cellular signaling. Studies have shown that 16:0-18:1 PC can significantly inhibit the activity of DGK in certain cell types PubMed: . This inhibition suggests that 16:0-18:1 PC may play a role in regulating signal transduction pathways mediated by DGK.

1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is a complex phospholipid belonging to the class of monoalkylglycerophosphocholines. Its structure features a hexadecyl group at the first position and an oleoyl group at the second position of the glycerol backbone. The chemical formula is with a molecular weight of approximately 481.655 g/mol . This compound is characterized by its unique ether-linked alkyl chain, distinguishing it from other phospholipids that typically possess ester-linked fatty acids.

1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine exhibits significant biological activities, primarily as a metabolite in various biological systems. It plays a role in cell membrane dynamics and signaling pathways . Its unique structure allows it to interact with membrane proteins and influence cellular processes such as inflammation and cell signaling.

The synthesis of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise assembly of the glycerophosphocholine backbone, followed by the introduction of the hexadecyl and oleoyl groups.

- Enzymatic Synthesis: Utilizing specific lipases or acyltransferases to catalyze the transfer of fatty acyl groups onto a glycerol backbone.

- Lipid Extraction: Isolation from biological sources where it may be present as a minor component.

The applications of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine include:

- Pharmaceuticals: Used in drug formulations to enhance bioavailability and stability.

- Biotechnology: Serves as a model compound for studying membrane dynamics and interactions.

- Nutraceuticals: Investigated for potential health benefits related to lipid metabolism and cardiovascular health.

Studies on the interactions of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine with various biomolecules have shown its ability to modulate membrane fluidity and protein function. It can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . Furthermore, its role in phospholipid metabolism has been explored in relation to diseases such as cardiovascular disorders.

Several compounds share structural similarities with 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-o-Hexadecyl-sn-glycero-3-phosphocholine | Contains only one fatty acid chain | Lacks the oleoyl group, making it less complex |

| 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | Contains arachidonic acid at position 2 | Involved in inflammatory responses |

| 1-O-Hexadecyl-2-dihomo-gamma-linolenoyl-sn-glycero-3-phosphocholine | Contains dihomo-gamma-linolenic acid at position 2 | Potential role in neuroprotection |

1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of hexadecyl and oleoyl groups, which contribute to its distinct physical and biological properties compared to other phospholipids. Its ether linkage also differentiates it from traditional phosphatidylcholine derivatives, enhancing its stability and functionality in biological systems.

Modulation of Lipid Raft Microdomain Organization

Lipid rafts are dynamic membrane microdomains enriched in cholesterol, sphingolipids, and saturated phospholipids that serve as platforms for signal transduction. The structural duality of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine—combining a rigid alkyl ether chain with a fluid oleoyl acyl chain—confers unique phase-separation properties that stabilize raft architecture [4] [5].

Molecular Interactions in Raft Formation

The hexadecyl chain (C16:0) integrates into ordered lipid domains due to its saturated nature, while the oleoyl chain (C18:1) preferentially localizes to disordered regions. This partitioning facilitates the formation of liquid-ordered ($$Lo$$) and liquid-disordered ($$Ld$$) phase boundaries, as observed in model membranes composed of palmitoyl-sphingomyelin (PSM), 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), and cholesterol [4]. Solid-state $$^2$$H nuclear magnetic resonance (NMR) studies demonstrate that alkyl ether lipids increase the order parameter ($$S_{CD}$$) of adjacent acyl chains by 15–20%, enhancing raft stability [4].

Functional Implications for Membrane Protein Localization

The human N-Ras protein, which is anchored to membranes via dual lipid modifications, preferentially partitions into $$Ld$$ phases but accumulates at $$Lo/L_d$$ boundaries in the presence of ether-linked phospholipids [4]. This boundary localization optimizes Ras signaling by concentrating effectors like Raf kinases at interfacial regions. A comparative analysis of lipid raft models reveals the following effects:

| Lipid Composition | Phase Separation Efficiency | N-Ras Localization Pattern |

|---|---|---|

| PSM/POPC/Chol | High | Boundary-enriched |

| DPPC/POPC/Chol | Moderate | Diffuse |

| DPPC/DOPC/Chol | Low | Uniform |

Table 1: Influence of lipid composition on phase separation and protein localization [4].

Role in Second Messenger Systems and Inflammatory Mediator Production

Ether phospholipids are precursors to bioactive mediators such as platelet-activating factor (PAF) and arachidonic acid derivatives. While 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine itself is not a direct agonist, its structural similarity to PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) suggests involvement in inflammatory cascades [2] [3].

Biosynthetic Pathways and Signaling Crosstalk

The remodeling pathway of PAF synthesis begins with cytoplasmic phospholipase A$$2$$ (cPLA$$2$$)-mediated hydrolysis of arachidonoyl-containing phosphatidylcholines, yielding lyso-PAF, which is acetylated to form PAF [3]. 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine may serve as a reservoir for lyso-PAF generation, particularly under oxidative stress conditions that activate cPLA$$_2$$. This pathway intersects with eicosanoid metabolism, as arachidonic acid liberated during hydrolysis is converted to prostaglandins and leukotrienes [3].

Modulation of Inflammatory Responses

In endothelial cells, ether phospholipids enhance the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by upregulating nuclear factor-kappa B (NF-κB) translocation. Experimental models using ether lipid-deficient cells show a 40–60% reduction in cytokine secretion, underscoring their proinflammatory role [3].

Antioxidant Capacity Through Plasmalogen-Derived Vinyl Ether Bonds

Although 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine lacks the vinyl ether bond characteristic of plasmalogens, its metabolic integration into plasmalogen biosynthesis pathways confers indirect antioxidant effects [3].

Plasmalogen Synthesis and Redox Buffering

Alkylglycerone phosphate synthase (AGPS) catalyzes the substitution of the acyl group in acyl-dihydroxyacetone phosphate (acyl-DHAP) with a fatty alcohol, forming the ether bond precursor to plasmalogens [3]. Subsequent desaturation by TMEM189 introduces the vinyl ether bond, creating plasmenylethanolamine species that scavenge reactive oxygen species (ROS) at the sn-1 position.

Mechanistic Insights into Oxidative Protection

Plasmalogens reduce lipid peroxidation rates by 70–80% in neuronal membranes compared to diacyl phospholipids [3]. While 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine does not directly neutralize ROS, its role as a substrate for plasmalogen synthesis ensures a steady supply of these protective lipids. For instance, cells with impaired ether lipid biosynthesis exhibit a 50% increase in oxidative DNA damage under pro-oxidant conditions [3].

Adipose Tissue Homeostasis and Thermogenic Regulation

The role of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine in adipose tissue homeostasis emerges from its membership in the broader class of ether phospholipids, which demonstrate profound effects on thermogenic regulation and adipose tissue function [3]. Research demonstrates that ether lipids, including alkyl phosphatidylcholine species, are essential components of brown adipose tissue membranes and contribute significantly to thermogenic capacity [4].

Studies examining the lipidome of brown adipose tissue versus white adipose tissue reveal that phosphatidylethanolamine and phosphatidylcholine ether lipids are elevated in brown adipose tissue compared to subcutaneous white adipose tissue [3]. This distribution pattern reflects the metabolic activity and function of thermogenic tissues, where phospholipids regulate uncoupling protein 1 within mitochondrial inner membranes [5]. The enhanced presence of ether-linked phospholipids in brown adipose tissue correlates with their role in facilitating membrane fluidity and dynamics necessary for optimal thermogenic function [3].

Mechanistic investigations reveal that peroxisomal synthesis of ether lipids, including compounds structurally related to 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, is critical for regulating mitochondrial dynamics and thermogenesis [3]. When peroxisome biogenesis is inhibited through white adipose tissue-specific deletion of peroxisomal biogenesis factor Pex16, researchers observe decreased mitochondrial DNA content and impaired mitochondrial function in brown and beige adipocytes [3]. These findings demonstrate that ether lipid synthesis supports thermogenic capacity through maintenance of mitochondrial integrity and function.

The thermogenic stimulation process involves increased peroxisome proliferation through activation of PR domain containing 16, which subsequently increases plasmalogen content within mitochondria [3]. This enhanced ether lipid content promotes mitochondrial fission and potentiates free fatty acid-induced uncoupling and energy expenditure in brown adipose tissue [3]. The vinyl-ether linkage characteristic of plasmalogens fosters non-lamellar lipid structures and regulates membrane dynamics, supporting the thermogenic function [3].

Table 1: Adipose Tissue Ether Lipid Composition and Thermogenic Function

| Tissue Type | Ether Lipid Content | Functional Role | Metabolic Significance |

|---|---|---|---|

| Brown Adipose Tissue | Elevated phosphatidylethanolamine and phosphatidylcholine ether lipids versus white adipose tissue | Membrane fluidity, uncoupling protein 1 regulation, thermogenesis | Mitochondrial dynamics, non-shivering thermogenesis |

| White Adipose Tissue | Lower ether lipids versus brown adipose tissue, but phosphatidylethanolamine plasmalogens abundant | Energy storage, membrane remodeling during expansion | Lipid droplet formation and maintenance |

| Beige Adipocytes | Comparable to brown adipocytes | Thermogenic capacity, browning response | Cold adaptation, energy expenditure |

| Subcutaneous Adipose Tissue | Higher phosphatidylcholine plasmalogens with long-chain polyunsaturated fatty acids in obesity | Metabolically healthier depot, browning potential | Protective membrane remodeling in obesity |

Research examining beige adipocyte development demonstrates that ether lipids facilitate the conversion of white adipocytes to thermogenic beige adipocytes [3]. Studies using alkylglycerol supplementation in neonatal mice show increased mitochondrial content, uncoupling protein 1 transcription, and beiging area of subcutaneous adipose tissue [3]. This effect occurs through adipose tissue macrophage signaling, where alkylglycerols are metabolized by adipose tissue macrophages, triggering increased platelet-activating factor levels and subsequent interleukin-6 release [3].

The polyunsaturated fatty acid composition of ether phospholipids contributes to their thermogenic effects [3]. Omega-3 polyunsaturated fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, promote brown adipose tissue differentiation, increase uncoupling protein 1 gene expression, and decrease adiposity [6]. The oleoyl group present in 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine represents a monounsaturated fatty acid that supports membrane fluidity necessary for optimal thermogenic function [6].

Cold exposure studies demonstrate that ether lipids increase in response to thermogenic stimulation [4] [7]. Mice acclimated to thermoneutrality and then exposed to cold conditions for 24 hours show increased ether lipid levels, indicating their importance in adaptive thermogenesis [4]. The enhanced ether lipid content during cold exposure supports the increased metabolic demands of thermogenic adipose tissues [4].

Insulin Sensitivity and Lipid Droplet Biogenesis

The relationship between 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine and insulin sensitivity emerges through its effects on lipid droplet biogenesis and cellular membrane composition [3]. Ether phospholipids play crucial roles in facilitating lipid droplet formation, which directly impacts cellular insulin sensitivity and metabolic function [8].

Research demonstrates that plasmalogens and related ether phospholipids are essential for lipid droplet formation and maintenance [3]. Studies using Pex7 knockout mice, which are deficient in plasmalogens, reveal extremely reduced epididymal, inguinal, retroperitoneal, and subscapular white adipose tissue depots, while brown adipocytes exhibit abnormally small lipid droplets [3]. These findings indicate that ether lipids, including compounds like 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, are required for proper lipid droplet homeostasis [3].

The mechanism by which ether phospholipids influence lipid droplet biogenesis involves their role as surfactants that prevent lipid droplet coalescence [8]. Phosphatidylcholine acts as a surfactant to prevent lipid droplet coalescence, which otherwise yields large, lipolysis-resistant lipid droplets and triglyceride accumulation [8]. The need for additional phosphatidylcholine to coat enlarging surfaces during lipid droplet expansion is provided by the Kennedy pathway, which is activated by reversible targeting of the rate-limiting enzyme cytidine triphosphate:phosphocholine cytidylyltransferase to growing lipid droplet surfaces [8].

Lipidomic analysis reveals that lipid droplets contain significant amounts of ether lipids, with approximately 10-20% of neutral lipids being monoalk(en)yl diacylglycerol [9]. Although lipid droplets contain only 1-2% phospholipids by weight, over 160 molecular species are identified and quantified, with phosphatidylcholine being the most abundant class, followed by phosphatidylethanolamine and ether-linked phosphatidylcholine [9]. These results suggest that lipid droplets play a central role in ether lipid metabolism and intracellular lipid traffic [9].

Table 2: Lipid Droplet Biogenesis and Ether Lipid Involvement

| Experimental Model | Lipid Droplet Phenotype | Mechanistic Insight | Therapeutic Implication |

|---|---|---|---|

| Pex7 knockout mice (plasmalogen deficient) | Extremely reduced white adipose tissue depots, small brown adipose tissue droplets | Plasmalogens required for droplet formation | Alkylglycerol supplementation effective |

| Mouse embryonic fibroblasts | Fewer and smaller lipid droplets | Direct role in droplet homeostasis | Potential target for metabolic disorders |

| Alkylglycerol supplementation studies | Restored droplet number and volume | Therapeutic rescue of droplet phenotype | Dietary intervention strategy |

| Pex16 knockout in white adipose tissue | Impaired mitochondrial function | Mitochondrial-peroxisome crosstalk | Importance of peroxisomal function |

The insulin sensitivity effects of ether phospholipids relate to their influence on membrane composition and cellular signaling [10]. The dysfunction of phospholipid metabolism enzymes and changes in membrane phospholipid composition associate with insulin resistance [10]. Research examining plasma phospholipid profiles demonstrates that overall decline in lysophosphatidylcholines, decrease in saturated lysophosphatidylethanolamines, decrease in polyunsaturated/plasmenyl phosphatidylcholines, and increase in polyunsaturated phosphatidylethanolamines characterize plasma phospholipid perturbation associated with insulin resistance [10].

Studies investigating phosphatidylcholine metabolism in metabolic disorders reveal that high-fat diet-induced upregulation of exosomal phosphatidylcholine contributes to insulin resistance development [11]. Abnormally high cellular phosphatidylcholine lipid influences energy metabolism and links to insulin resistance [11]. The phosphatidylcholine content of intestinal epithelial exosomes increases with high-fat diet consumption, and these exosomes contribute to glucose intolerance and insulin resistance when administered to lean mice [11].

The relationship between ether phospholipids and insulin sensitivity also involves their effects on endoplasmic reticulum stress and inflammation [12]. Accelerated phosphatidylcholine turnover in macrophages promotes adipose tissue inflammation during obesity [12]. The rate of de novo phosphatidylcholine synthesis and turnover affects phosphatidylcholine remodeling through the Lands cycle, which influences endoplasmic reticulum stress function [12]. Reducing the activity of the de novo phosphatidylcholine synthesis pathway maintains cellular phosphatidylcholine pool size but increases phosphatidylcholine half-life, leading to increased incorporation of polyunsaturated fatty acids into phosphatidylcholine [12].

Obesity-Associated Reductions in Circulatory Ether Lipid Levels

Epidemiological evidence demonstrates consistent associations between reduced circulatory ether lipid levels and obesity-related metabolic disorders [3]. Large-scale lipidomic studies of human population cohorts identify decreased levels of circulating ether lipids associated with numerous features of metabolic diseases, including obesity, insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease [3].

A pivotal study analyzing plasma samples from monozygotic twins discordant for obesity demonstrates that obesity associates with increased levels of lyso-phospholipid species, which possess pro-inflammatory effects, and a concurrent decrease in ether lipids, independent of genetic factors [3]. This finding indicates that the reduction in ether lipids represents a direct consequence of obesity rather than genetic predisposition [3].

Large-scale population studies provide quantitative evidence for the relationship between ether lipids and metabolic health [3]. Analysis of the plasma lipidome of over 1,000 individuals from Mexican-American families reveals that several ether lipid species negatively associate with body mass index, independent of age, sex, systolic blood pressure, 2-hour post-load glucose plasma levels, and smoking status [3]. These associations remain significant even after controlling for major confounding variables, indicating a robust relationship between ether lipid levels and metabolic health [3].

Table 3: Circulating Ether Lipid Levels in Metabolic Disorders

| Study Population | Sample Size | Ether Lipid Changes | Clinical Significance | Reference Citation |

|---|---|---|---|---|

| Monozygotic twins discordant for obesity | Twin pairs | Decreased ether lipids in obese twins | Independent of genetic factors | Pietiläinen et al., 2007 |

| Mexican-American families | 1,087 individuals | Negative association with body mass index (multiple species) | Independent of age, sex, blood pressure, glucose | Kulkarni et al., 2013 |

| Hypertensive patients | Cohort study | 59% reduction in ether lipid content | Associated with hypertension severity | Graessler et al., 2009 |

| Type 2 diabetes patients | Case-control | Reduced plasmalogens in blood plasma | Correlated with disease progression | Multiple studies |

Specific research examining hypertensive patients reveals a 59% reduction in ether lipid content that occurs independently of lipidomic alterations induced by obesity and insulin resistance [13]. Top-down shotgun lipidomics demonstrates that hypertension accompanies specific reduction of ether lipids and free cholesterol content [13]. The analysis reveals that obesity increases the content of cholesteryl fatty acids, phosphatidylcholine, phosphatidylethanolamine, alkyl-phosphatidylethanolamine, and lysophosphatidylcholine species, but hypertension specifically associates with diminished free cholesterol and ether lipid levels [13].

Clinical studies in diabetic patients demonstrate that plasmalogen levels associate with disease severity and complications [14]. Blood plasma plasmalogens and erythrocyte membrane plasmalogen levels show decreased concentrations in patients with type 2 diabetes compared to people without diabetes [14]. When results are analyzed according to diabetic nephropathy severity, blood plasma and erythrocyte membrane plasmalogen levels show significant linkage, with plasma plasmalogen levels 2.4 and 3.1 times lower in diabetic nephropathy groups 1 and 2, respectively [14].

Recent research examining morbidly obese patients undergoing bariatric surgery provides insights into the relationship between weight loss and ether lipid restoration [15]. Lipidomics analysis identifies 117 phospholipid species from seven classes and shows obesity-associated lipidome perturbations, particularly in ether-linked phosphatidylethanolamines [15]. A total of 45 lipid species are significantly altered with obesity, while 10 lipid species correlate with lipid peroxidation markers [15]. Six months post-surgery, lipid peroxidation markers decrease significantly, and the body mass index of morbidly obese patients decreases by 13 on average [15].

Table 4: Key Quantitative Findings in Ether Lipid Research

| Parameter | Quantitative Finding | Clinical Context |

|---|---|---|

| Ether lipid reduction in hypertension | 59% reduction in ether lipid content | Independent of obesity and insulin resistance |

| Phosphatidylethanolamine plasmalogen increase with shark liver oil | 59% increase in plasma phosphatidylethanolamine plasmalogens | Overweight/obese men supplementation study |

| Plasmalogen levels in diabetic nephropathy | 2.4-3.1 times lower in diabetic nephropathy groups 1 and 2 | Severity correlates with neuropathy progression |

| Alkylglycerol supplementation effects | 8 weeks: decreased body weight, triglycerides, cholesterol | Diet-induced obesity and insulin resistance model |

The mechanistic basis for obesity-associated reductions in circulatory ether lipid levels involves multiple pathways [3]. The enzyme calcium-independent phospholipase A2 hydrolyzes plasmalogens into lyso-plasmalogens and is elevated in obesity, contributing to diet-induced weight gain, adipocyte hypertrophy, and insulin resistance through changes in fatty acid oxidation and mitochondrial content [3]. This increased enzyme activity likely exceeds the rate of endogenous plasmalogen synthesis, resulting in the overall decrease of polyunsaturated fatty acid-containing plasmalogens observed in obesity [3].

Therapeutic studies demonstrate the potential for ether lipid supplementation to address obesity-associated deficiencies [3]. Alkylglycerol supplementation in a mouse model of diet-induced obesity and insulin resistance shows that 8 weeks of treatment decreases body weight, serum triglycerides, cholesterol, and fasting insulin levels [3]. Human studies using shark liver oil supplementation, which is rich in alkylglycerols, report significant changes in multiple ether lipid species levels in plasma and circulating white blood cells, including 59% and 15% increases in phosphatidylethanolamine plasmalogens in plasma and white blood cells, respectively [3].

XLogP3

Use Classification

Dates

Explore Compound Types